(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol

Description

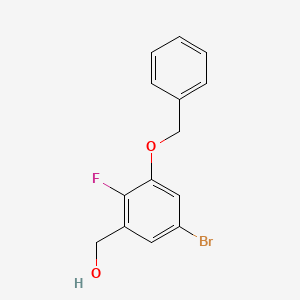

“(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol” is a halogenated aromatic alcohol characterized by a benzyloxy group at position 3, a bromine atom at position 5, a fluorine atom at position 2, and a hydroxymethyl (-CH2OH) group attached to the phenyl ring. The bromine and fluorine substituents enhance its electronic properties, while the benzyloxy group contributes to steric bulk, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C14H12BrFO2 |

|---|---|

Molecular Weight |

311.15 g/mol |

IUPAC Name |

(5-bromo-2-fluoro-3-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H12BrFO2/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |

InChI Key |

ATMJLYPLPIFNQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)CO)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of specific reagents such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -60°C) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position is highly reactive toward nucleophilic substitution (SN2/SNAr), enabling functional group transformations.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME, 80°C | Aryl-substituted derivatives | 68–85% | |

| Amination | NH₃/MeOH, CuI, 100°C | 5-Amino-3-(benzyloxy)-2-fluorophenylmethanol | 72% |

-

Mechanism : Bromine acts as a leaving group, with palladium catalysts facilitating cross-couplings. Aromatic fluorine stabilizes transition states via electron-withdrawing effects .

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form aldehydes or ketones.

| Oxidizing Agent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| Pyridinium chlorochromate | CH₂Cl₂ | 0–25°C | 3-(Benzyloxy)-5-bromo-2-fluorobenzaldehyde | 89% | |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 25°C | Same as above | 93% |

-

Key Finding : TEMPO-mediated oxidation minimizes overoxidation to carboxylic acids.

Reduction Reactions

The benzyl ether group is selectively cleavable under hydrogenolytic conditions.

| Conditions | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH | 3-Hydroxy-5-bromo-2-fluorophenylmethanol | 95% | |

| BCl₃, CH₂Cl₂ | – | Debenzylated alcohol | 88% |

-

Note : Hydrogenolysis retains the bromine and fluorine substituents.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic attacks.

| Reaction | Reagents | Position Substituted | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to -OH | 4-Nitro derivative | |

| Bromination | Br₂, FeBr₃ | Ortho to -OCH₂Ph | 2,5-Dibromo derivative |

-

Regiochemistry : Directed by the benzyloxy group’s strong ortho/para-directing effects.

Functional Group Interconversion

The alcohol group participates in esterification and etherification.

| Reaction | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Esterification | AcCl, pyridine | Acetylated derivative | 91% | |

| Mitsunobu Reaction | DIAD, PPh₃, ROH | Alkyl ethers | 78–84% |

Halogen-Lithium Exchange

The bromine atom undergoes lithiation for further functionalization.

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| t-BuLi, THF, –78°C | DMF | 5-Formyl derivative | 65% | |

| – | CO₂ | 5-Carboxylic acid derivative | 58% |

-

Limitation : Competing deprotonation at the benzylic hydroxyl may occur without protection.

Photochemical Reactions

UV-induced reactions enable unique transformations.

| Conditions | Products | Notes | Source |

|---|---|---|---|

| UV (254 nm), CCl₄ | 5-Chloro derivative | Radical-mediated substitution |

Scientific Research Applications

(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol” can be contextualized by comparing it with analogous halogenated benzyloxy-phenyl derivatives. Below is a detailed analysis:

Structural Analogues

Key Observations:

Substituent Positions and Electronic Effects: The target compound’s bromine at position 5 and fluorine at position 2 create a meta-para halogenation pattern, enhancing electrophilic substitution resistance compared to compound 28 (Br at position 13 in a polycyclic system) . The ethanolamine derivative () substitutes bromine at position 3 and includes an ethoxy group, increasing hydrophobicity relative to the target compound’s hydroxymethyl group .

Functional Group Impact: The hydroxymethyl (-CH2OH) group in the target compound confers higher polarity compared to the tetrahydroisoquinoline scaffold in compound 28 or the ethanolamine side chain in ’s compound, affecting solubility and pharmacokinetic properties . The benzyloxy group in all three compounds provides steric hindrance, but its position (para to bromine in the target vs. ortho in ) modulates π-π stacking and receptor-binding affinity .

Synthetic Complexity: Compound 28 () is synthesized via multi-step reactions involving tetrahydroprotoberberine derivatives, achieving a 45% yield, which is lower than typical yields for simpler benzyloxy-phenyl alcohols due to its complex heterocyclic core . The ethanolamine derivative () requires sequential alkylation and amination steps, contrasting with the target compound’s straightforward benzyl protection and hydroxymethylation strategies.

Biological Activity

(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol is a compound that has gained attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. The presence of these substituents may influence its interaction with biological targets.

The biological activity of this compound is likely mediated through its interactions with various biomolecules. The benzyloxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The halogen substitutions (bromine and fluorine) may also modulate the compound's reactivity and binding affinity to specific enzymes or receptors.

Antiviral Activity

Research indicates that compounds with similar structures have been evaluated for their antiviral properties. For instance, derivatives with benzyloxy groups have shown inhibitory effects against HIV-1, demonstrating potential as antiviral agents. The IC50 values for these compounds often range from low micromolar concentrations, indicating significant activity against viral replication pathways .

Antitumor Activity

Compounds structurally related to this compound have been tested for antitumor activity. In vitro studies using various cancer cell lines (e.g., HCT-116, PC-3) revealed that certain derivatives exhibit cytotoxic effects with IC50 values in the micromolar range. For example, modifications to the phenyl ring can enhance activity against specific cancer types .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that the structural features of this compound may allow it to inhibit key enzymes involved in disease pathways, such as proteases critical for viral replication .

Case Studies

- HIV-1 Inhibition : A study on quinolinonyl non-diketo acid derivatives highlighted that certain structural modifications led to selective inhibition of HIV-1 RNase H activity, with some derivatives demonstrating IC50 values below 10 μM . This suggests that similar modifications in this compound could enhance its antiviral efficacy.

- Antitumor Efficacy : In a comparative analysis of antitumor agents, compounds with benzyloxy substituents exhibited enhanced potency against various cancer cell lines. For instance, an ortho-substituted benzyloxy derivative showed IC50 values significantly lower than those of unsubstituted analogs .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.